EFdA-TP tetrasodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
EFdA-TP 四钠盐的合成涉及多个步骤,从核苷类似物 4'-乙炔基-2-氟-2'-脱氧腺苷开始。 三磷酸形式是通过磷酸化反应获得的,通常使用磷酰氯和合适的碱,例如吡啶 . 最终产品,EFdA-TP 四钠盐,是通过用氢氧化钠中和三磷酸盐而获得的。
工业生产方法
EFdA-TP 四钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 该化合物通常在间歇操作中生产,仔细监测温度、pH 值和反应时间 .
化学反应分析
反应类型
EFdA-TP 四钠盐经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,尽管这对于其主要用途来说并不是常见的反应。
还原: 还原反应对于 EFdA-TP 四钠盐来说并不常见。
取代: 该化合物可以发生取代反应,尤其是在亲核试剂存在的情况下。
常见试剂和条件
氧化: 可以使用强氧化剂,例如高锰酸钾。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,叠氮化物与炔烃的铜催化环加成反应 (CuAAC) 与叠氮化物形成三唑 .
科学研究应用
EFdA-TP 四钠盐在科学研究中具有广泛的应用:
化学: 由于其炔烃基团,被用作点击化学中的试剂.
生物学: 研究其在抑制逆转录酶中的作用,使其成为 HIV 研究中的宝贵工具.
医学: 在抗病毒治疗中具有潜在的治疗应用,特别是针对 HIV.
工业: 用于抗病毒药物和诊断工具的开发.
作用机制
EFdA-TP 四钠盐通过抑制逆转录酶发挥其作用,逆转录酶是逆转录病毒(如 HIV)复制所必需的酶。 该化合物作为一种转运缺陷型逆转录酶抑制剂,阻止该酶沿 DNA 链移动 . 这种抑制是通过多种机制发生的,包括直接和延迟的链终止 . EFdA-TP 的 4'-乙炔基基团适合逆转录酶中的疏水口袋,增强了其抑制效果 .
相似化合物的比较
EFdA-TP 四钠盐与其他核苷逆转录酶抑制剂相比是独一无二的,因为它具有高效力和多种作用机制。类似的化合物包括:
阿德福韦 dipivoxil: 另一种用于治疗乙型肝炎的核苷逆转录酶抑制剂.
拉米夫定: 一种用于 HIV 治疗的逆转录酶抑制剂.
替诺福韦阿拉酚胺: 替诺福韦的口服前药,用于 HIV 治疗.
EFdA-TP 四钠盐因其既能作为直接链终止剂,又能作为延迟链终止剂的能力而脱颖而出,为抑制逆转录酶提供了强大的机制 .
生物活性
EFdA-TP tetrasodium, or 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate tetrasodium salt, is a potent nucleoside analog primarily investigated for its antiviral activity against HIV-1. This compound exhibits unique structural features that enhance its efficacy and resistance profile compared to other nucleoside reverse transcriptase inhibitors (NRTIs). This article delves into the biological activity of EFdA-TP, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.
EFdA-TP functions as an inhibitor of reverse transcriptase (RT), a crucial enzyme in the HIV replication cycle. Its mechanism includes:
- Immediate Chain Termination (ICT) : EFdA-TP can terminate DNA synthesis immediately upon incorporation into the viral DNA strand.
- Delayed Chain Termination (DCT) : The compound can also cause delays in chain elongation, providing a dual mechanism that enhances its antiviral effectiveness and reduces the likelihood of resistance development .
Biological Activity and Efficacy
EFdA-TP has demonstrated significant biological activity against various strains of HIV, including those resistant to other NRTIs. Key findings include:
- Potency : EFdA-TP exhibits an EC50 as low as 50 pM against wild-type HIV strains and retains activity against highly resistant variants . In comparative studies, EFdA-TP showed an EC50 of 3 nM compared to much higher values for other NRTIs like AZT (180 nM) and FTC (370 nM) .
- In Vivo Efficacy : In humanized mouse models and rhesus macaques, EFdA-TP effectively suppressed HIV viremia. Studies reported robust antiviral activity lasting 7 to 10 days after a single dose, indicating a prolonged effect due to its favorable pharmacokinetic profile .
Pharmacokinetic Properties
EFdA-TP displays favorable pharmacokinetic characteristics that enhance its therapeutic potential:
- Intracellular Half-Life : The active metabolite has a prolonged half-life in human and rhesus blood cells, ranging from 78.5 to 128 hours. This allows for flexible dosing strategies, potentially reducing the frequency of administration to weekly or even longer intervals .
- Tissue Penetration : EFdA shows reasonable penetration across the blood-brain barrier, with cerebrospinal fluid levels approximating 25% of plasma levels after dosing, making it a candidate for addressing neurological complications associated with HIV .
Comparative Analysis with Other Antivirals
The following table summarizes the comparative mechanisms and unique features of EFdA-TP and other notable NRTIs:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
EFdA-TP | ICT & DCT | Dual mechanism; reduced resistance profile |
Tenofovir Disoproxil Fumarate | Nucleotide analog; inhibits RT | Prodrug form; requires phosphorylation |
Islatravir | Nucleoside analog; inhibits RT | Long half-life; potential for PrEP applications |
Lamivudine | Nucleoside analog; inhibits RT | Well-established in HIV therapy |
Case Studies and Clinical Findings
Recent clinical studies have highlighted the safety and efficacy profile of EFdA:
- Preclinical Studies : In rhesus macaques, complete protection against SHIV infection was observed when administered clinically relevant doses. The study indicated that dosing as low as 0.1 mg/kg could maintain protective levels in PBMCs .
- Adverse Events : In clinical trials involving human subjects, EFdA was generally well tolerated with mild to moderate adverse events reported (e.g., headache, diarrhea). No serious adverse events were noted, emphasizing its safety profile .
- Dosing Flexibility : The area under the curve for EFdA concentrations demonstrated dose proportionality over extended periods, supporting the potential for less frequent dosing regimens without compromising efficacy .
属性
分子式 |
C12H11FN5Na4O12P3 |
---|---|
分子量 |
621.12 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1 |
InChI 键 |
FNAXCBIZNJRMDE-OCSZSNTDSA-J |
手性 SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。